molecular formula C17H10Cl2N4OS B1237809 2-(1,3-Benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)-3-pyridazinone

2-(1,3-Benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)-3-pyridazinone

Cat. No. B1237809
M. Wt: 389.3 g/mol
InChI Key: ZPAQVLXAJFIGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)-3-pyridazinone is a member of benzothiazoles.

Scientific Research Applications

Antimicrobial and Antitumor Activity

  • Antimicrobial Activity : Certain derivatives of benzothiazole, including compounds related to 2-(1,3-Benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)-3-pyridazinone, have shown promising antimicrobial activity. This is evident in the synthesis and analysis of various derivatives, indicating their potential in medicinal and agricultural chemistry (Chidrawar, 2017).
  • Antitumor Activity : Studies on pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, which is structurally similar to 2-(1,3-Benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)-3-pyridazinone, have demonstrated significant antitumor activity. This highlights the potential use of such compounds in cancer research and treatment (Qin et al., 2020).

properties

Product Name

2-(1,3-Benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)-3-pyridazinone

Molecular Formula

C17H10Cl2N4OS

Molecular Weight

389.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-5-(3-chloroanilino)pyridazin-3-one

InChI

InChI=1S/C17H10Cl2N4OS/c18-10-4-3-5-11(8-10)21-13-9-20-23(16(24)15(13)19)17-22-12-6-1-2-7-14(12)25-17/h1-9,21H

InChI Key

ZPAQVLXAJFIGMV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(C=N3)NC4=CC(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(C=N3)NC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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